molecular formula C19H20N2O4 B12432497 N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide

N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide

Cat. No.: B12432497
M. Wt: 340.4 g/mol
InChI Key: NFVMKPIHLAAYOL-UHFFFAOYSA-N
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Description

N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide is a complex organic compound with a molecular weight of 340.38 g/mol . It is known for its unique structure, which includes a pyran ring, a benzamide group, and a dimethylamino ethenyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide typically involves multiple steps. One common method includes the following steps :

    Formation of the Pyran Ring: The pyran ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylamino Ethenyl Group: This step involves the addition of a dimethylamino group to the ethenyl side chain using reagents such as dimethylamine and an appropriate catalyst.

    Attachment of the Benzamide Group: The final step involves the coupling of the pyran ring with the benzamide group through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide has a wide range of applications in scientific research :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide can be compared with other similar compounds to highlight its uniqueness :

    N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzamide: Similar structure but with a chlorine atom on the benzamide group.

    N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-3-yl}benzamide: Lacks the methyl group on the benzamide ring.

    N-[5-acetyl-6-[2-(dimethylamino)ethenyl]-2-oxo-3-pyranyl]-3-(trifluoromethyl)benzamide: Contains a trifluoromethyl group instead of a methyl group.

These comparisons highlight the structural variations that can influence the compound’s properties and applications.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

N-[5-acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-yl]-4-methylbenzamide

InChI

InChI=1S/C19H20N2O4/c1-12-5-7-14(8-6-12)18(23)20-16-11-15(13(2)22)17(25-19(16)24)9-10-21(3)4/h5-11H,1-4H3,(H,20,23)

InChI Key

NFVMKPIHLAAYOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(OC2=O)C=CN(C)C)C(=O)C

Origin of Product

United States

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